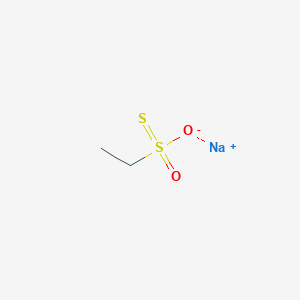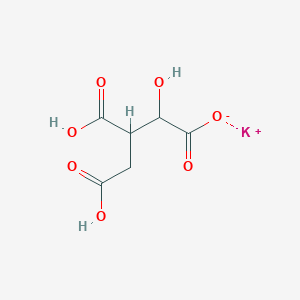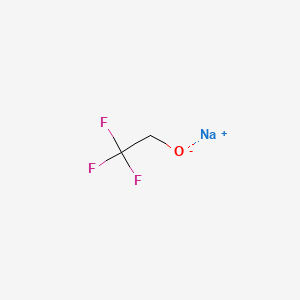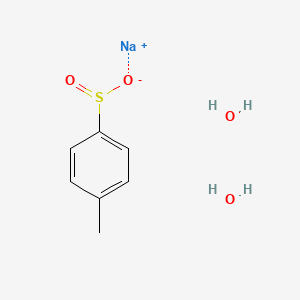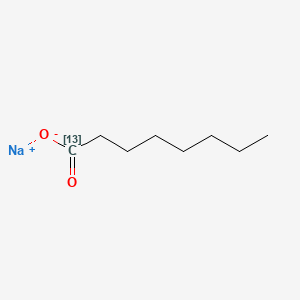
辛酸钠-1-13C
描述
Sodium octanoate-1-13C, also known as caprylic acid-1-13C sodium salt, is a labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the octanoate molecule. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
科学研究应用
Sodium octanoate-1-13C is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in tracer studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of fatty acids in the body.
Industry: Applied in the development of new materials and products where isotopic labeling is required for detailed analysis.
作用机制
Target of Action
Sodium octanoate-1-13C, also known as Caprylic acid-1-13C sodium salt or Octanoic acid-1-13C sodium salt , is a medium-chain fatty acid Medium-chain fatty acids like sodium octanoate-1-13c are known to be metabolized in the liver .
Mode of Action
A study on myocardial fatty acid metabolism using hyperpolarized (hp) 13c-labelled compounds, including sodium octanoate-1-13c, suggests that it may play a role in fatty acid catabolism .
Biochemical Pathways
Sodium octanoate-1-13C is involved in the metabolic pathways of fatty acids. It is suggested that Sodium octanoate-1-13C is involved in the metabolism of amino acids and short-chain fatty acids . Furthermore, Sodium octanoate-1-13C is implicated in the hepatic mitochondrial β-oxidation process .
Pharmacokinetics
As a medium-chain fatty acid, it is known to be metabolized in the liver .
Result of Action
It is known that medium-chain fatty acids like sodium octanoate-1-13c can influence cellular metabolism, particularly in the liver .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium octanoate-1-13C. For instance, a study on Sodium octanoate in reversed micelles showed that the dynamic behavior of Sodium octanoate, especially that of the polar headgroups, was influenced by the presence of cosolubilized water .
准备方法
Synthetic Routes and Reaction Conditions: Sodium octanoate-1-13C can be synthesized by reacting octanoic acid-1-13C with sodium hydroxide. The reaction typically involves dissolving octanoic acid-1-13C in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to neutralize the acid, forming the sodium salt. The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods: Industrial production of sodium octanoate-1-13C follows similar principles but on a larger scale. The process involves the use of high-purity octanoic acid-1-13C and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity of the final product. The product is then purified, typically through recrystallization or other purification techniques, to achieve the desired isotopic purity.
Types of Reactions:
Oxidation: Sodium octanoate-1-13C can undergo oxidation reactions, typically forming octanoic acid-1-13C or other oxidized derivatives.
Reduction: Reduction reactions can convert sodium octanoate-1-13C back to octanoic acid-1-13C or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various metal salts can be used to replace the sodium ion, depending on the desired product.
Major Products Formed:
Oxidation: Octanoic acid-1-13C and other oxidized derivatives.
Reduction: Octanoic acid-1-13C and other reduced forms.
Substitution: Various metal octanoates depending on the substituting cation.
相似化合物的比较
Sodium octanoate: The non-labeled version of the compound.
Sodium butyrate-1-13C: Another labeled fatty acid salt with a shorter carbon chain.
Sodium palmitate-1-13C: A labeled fatty acid salt with a longer carbon chain.
Uniqueness: Sodium octanoate-1-13C is unique due to its specific carbon-13 labeling at the first carbon position. This specific labeling allows for precise tracking and analysis in scientific studies, making it a valuable tool in research compared to its non-labeled or differently labeled counterparts.
属性
IUPAC Name |
sodium;(113C)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKRNSHANADUFY-IYWRZBIASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201612-61-5 | |
| Record name | Sodium octanoate C-13, 1- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM OCTANOATE C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K216HQ0FFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


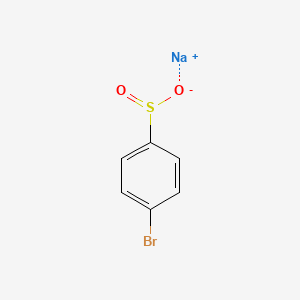

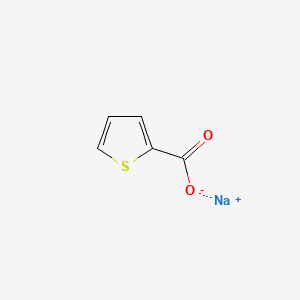
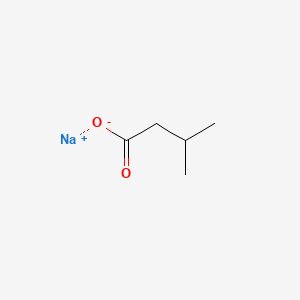
![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)
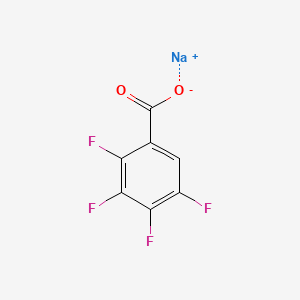
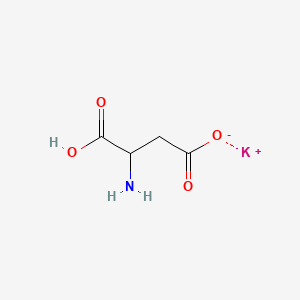

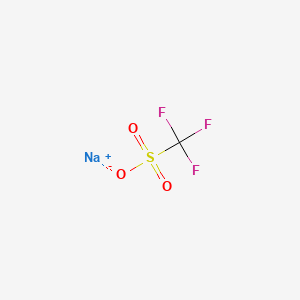
![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)
